1-{[(4-chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[(4-chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid is a synthetic organic compound characterized by its unique structural components It features a piperidine ring substituted with a carboxylic acid group and a 4-chlorophenylmethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Attachment of the 4-Chlorophenylmethoxycarbonyl Group: This step usually involves nucleophilic substitution reactions where the piperidine derivative reacts with 4-chlorophenylmethoxycarbonyl chloride under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[(4-chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in receptor binding studies.
Industry: It may be used in the production of specialty chemicals or as a building block in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-{[(4-chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system under study and the structural features of the compound.
Comparison with Similar Compounds
1-{[(4-chlorophenyl)methoxy]carbonyl}piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-Chlorophenylpiperidine-4-carboxylic acid: Lacks the methoxycarbonyl group.
1-{[(4-Methylphenyl)methoxy]carbonyl}piperidine-4-carboxylic acid: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness: 1-{[(4-chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid is unique due to the presence of both the 4-chlorophenylmethoxycarbonyl and piperidine-4-carboxylic acid moieties, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications.
Properties
CAS No. |
2419370-77-5 |
---|---|
Molecular Formula |
C14H16ClNO4 |
Molecular Weight |
297.7 |
Purity |
95 |
Origin of Product |
United States |
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